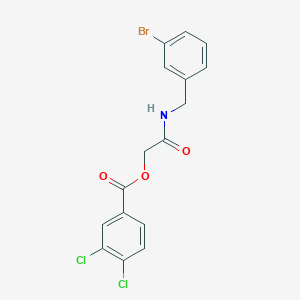

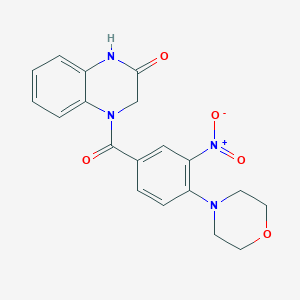

![molecular formula C22H16F2N4O3 B2358057 N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326920-31-3](/img/structure/B2358057.png)

N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the compound “N-(2,3-difluorophenyl)-2-fluorobenzamide” was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures .

Molecular Structure Analysis

The molecular structure of a compound similar to the one , “N-(3,5-difluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide”, has been analyzed. The molecular formula is C24H18F2N4O and the molecular weight is 416.4 g/mol .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Cleavage of N-O Bonds in Oxadiazolines : Research has shown that the photochemical cleavage of N-O bonds in 1,2,4-oxadiazolines can occur under mild conditions, leading to the formation of acetamidines. This demonstrates the chemical reactivity and potential for modification of oxadiazole-containing compounds (Srimannarayana, Srivastava, & Clapp, 1970).

Structural Characterization and Molecular Interactions

Structures of Acetamide Derivatives : Studies have characterized the structures of acetamide derivatives incorporating difluoromethyl groups and heterocyclic moieties. These compounds exhibit 'V' shaped molecular structures and engage in various intermolecular interactions, contributing to their potential as bioactive molecules (Boechat et al., 2011).

Application in Corrosion Inhibition

Corrosion Inhibitors : Synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have shown promising results as corrosion inhibitors. The compounds displayed significant inhibition efficiencies in both acidic and oil mediums, highlighting their potential industrial applications (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Bioactive Potential

Bioactive Benzothiazolinone Acetamide Analogs : Investigation into benzothiazolinone acetamide analogs has revealed their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, these compounds have been evaluated for their bioactivity, including ligand-protein interactions and non-linear optical activity, demonstrating diverse potential applications (Mary et al., 2020).

Antibacterial Activity

Antibacterial and Hemolytic Activity : Research into 2,5-disubstituted 1,3,4-oxadiazole compounds has shown that they possess significant antimicrobial activity against selected microbial species. The study also evaluated the hemolytic activity of these compounds, providing insights into their potential therapeutic applications (Gul et al., 2017).

Future Directions

The future directions for research on “N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the diverse pharmacological activities of similar compounds, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O3/c1-13-3-2-4-14(9-13)21-26-22(31-27-21)15-5-8-20(30)28(11-15)12-19(29)25-18-10-16(23)6-7-17(18)24/h2-11H,12H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEIJDOLLUTYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

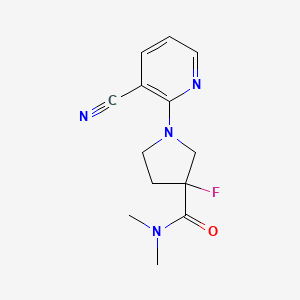

![3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2357981.png)

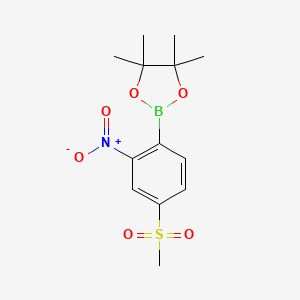

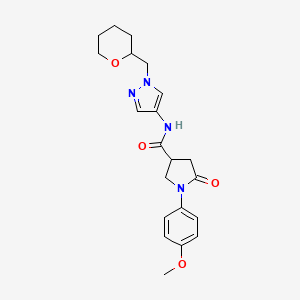

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)

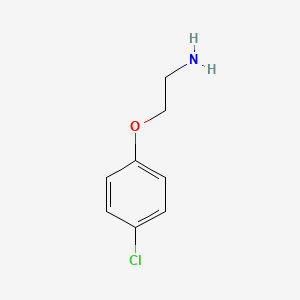

![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)

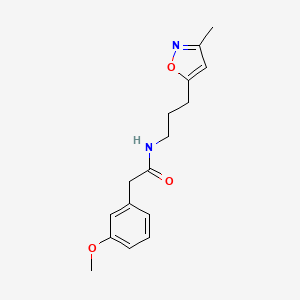

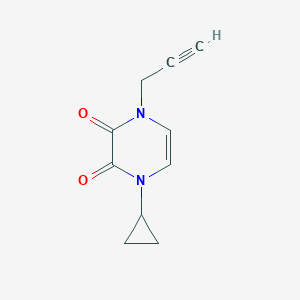

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2357987.png)

![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)